4-[7-(4-methoxyphenyl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N,N-dimethylaniline
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Overview
Description
N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine is a complex organic compound characterized by its unique structure, which includes a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials undergo condensation followed by reduction. For instance, the reaction between 4-methoxybenzaldehyde and an appropriate amine can form a Schiff base, which is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
The major products depend on the specific reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine is unique due to its chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C27H25N5O2 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[11-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H25N5O2/c1-31(2)19-12-8-18(9-13-19)26-23-24(21-6-4-5-7-22(21)34-26)30-27-28-16-29-32(27)25(23)17-10-14-20(33-3)15-11-17/h4-16,25-26H,1-3H3,(H,28,29,30) |
InChI Key |
YVZSDIFENZKOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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